molecular formula C17H17N3O3S B14512323 N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine CAS No. 62904-05-6

N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine

Cat. No.: B14512323
CAS No.: 62904-05-6
M. Wt: 343.4 g/mol
InChI Key: NYWSFNNOKDNHKQ-UHFFFAOYSA-N
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Description

N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine is a synthetic organic compound with the molecular formula C17H17N3O3S It is known for its unique structure, which includes a benzylcarbamothioyl group attached to an amino benzoyl glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine typically involves the reaction of benzyl isothiocyanate with 4-aminobenzoic acid, followed by coupling with glycine . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine involves its interaction with specific molecular targets and pathways. The benzylcarbamothioyl group is known to interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine include:

Uniqueness

This compound is unique due to the presence of the benzylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific scientific and industrial applications.

Properties

CAS No.

62904-05-6

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[[4-(benzylcarbamothioylamino)benzoyl]amino]acetic acid

InChI

InChI=1S/C17H17N3O3S/c21-15(22)11-18-16(23)13-6-8-14(9-7-13)20-17(24)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,23)(H,21,22)(H2,19,20,24)

InChI Key

NYWSFNNOKDNHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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